molecular formula C17H17N5O3S B303479 N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide

N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide

Cat. No. B303479
M. Wt: 371.4 g/mol
InChI Key: VSIGDBRVRKKREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide, also known as DT-13, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. DT-13 is a synthetic compound that has been developed through a series of chemical reactions and has shown promising results in various preclinical studies.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide exerts its effects through various mechanisms. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. Additionally, N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress. Additionally, N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has also been found to have low toxicity in animal studies, which makes it a promising candidate for further research. However, there are also some limitations to using N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide in lab experiments. It has not yet been tested in human clinical trials, which means that its safety and efficacy in humans are not yet known. Additionally, the synthesis method for N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is complex and requires careful handling of the chemicals involved.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide. One area of research could focus on its potential applications in cancer treatment. N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has shown promising results in inhibiting the growth of various cancer cell lines, and further research could explore its efficacy in animal models of cancer. Another area of research could focus on the mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide. Further studies could explore the pathways involved in its anti-inflammatory and anti-oxidant effects. Additionally, research could focus on optimizing the synthesis method for N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide to improve its yield and purity.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis method involves the reaction of 2,4-dimethoxybenzaldehyde with thiourea to form 2,4-dimethoxyphenylthiourea. This compound is then reacted with ethyl bromoacetate to form 2,4-dimethoxyphenylthioacetic acid ethyl ester. The final step involves the reaction of this compound with phenylhydrazine to form N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide. The synthesis method is complex and requires careful handling of the chemicals involved.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has shown potential applications in various scientific research areas. It has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties. N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It has also been found to reduce inflammation in animal models of arthritis and to protect against oxidative stress.

properties

Product Name

N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C17H17N5O3S/c1-24-13-8-9-14(15(10-13)25-2)18-16(23)11-26-17-19-20-21-22(17)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,23)

InChI Key

VSIGDBRVRKKREB-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.